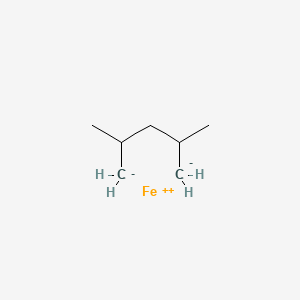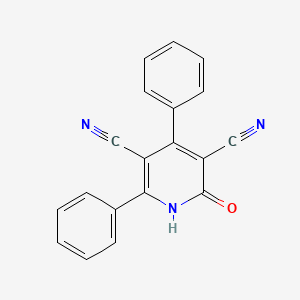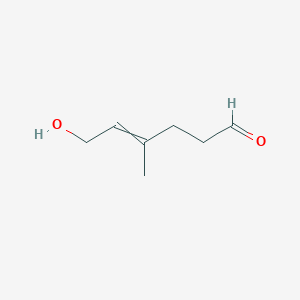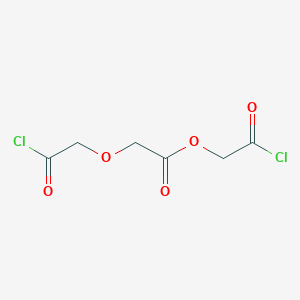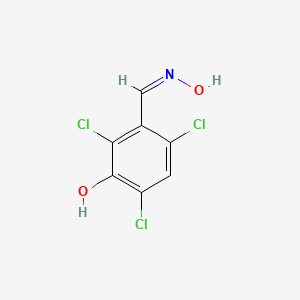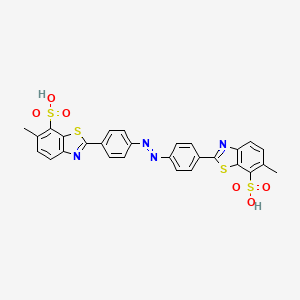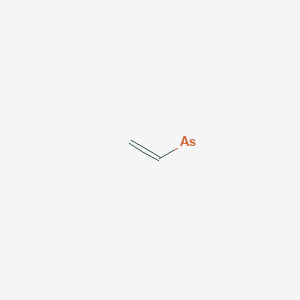
Vinylarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethenylarsane can be synthesized through several methods. One common approach involves the reaction of arsine (AsH3) with acetylene (C2H2) under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the ethenylarsane compound.
Industrial Production Methods: In an industrial setting, the production of ethenylarsane may involve the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable synthesis. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethenylarsane undergoes various chemical reactions, including:
Oxidation: Ethenylarsane can be oxidized to form ethenylarsenic oxide (C2H3AsO).
Reduction: Reduction reactions can convert ethenylarsane to simpler arsenic-containing compounds.
Substitution: The vinyl group in ethenylarsane can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Catalysts: Transition metal catalysts, such as palladium or platinum complexes, are often employed in substitution reactions.
Major Products:
Oxidation Products: Ethenylarsenic oxide (C2H3AsO).
Reduction Products: Simpler arsenic compounds, such as arsine (AsH3).
Substitution Products: Various substituted ethenylarsane derivatives, depending on the reagents used.
Scientific Research Applications
Ethenylarsane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Medicine: Ethenylarsane derivatives are being explored for their potential use in pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethenylarsane involves its interaction with various molecular targets. The vinyl group allows it to participate in addition and substitution reactions, which can modify the structure and function of biological molecules. The pathways involved in these reactions are influenced by the specific reagents and conditions used.
Comparison with Similar Compounds
Ethenylphosphine (C2H3PH2): Similar to ethenylarsane but with phosphorus instead of arsenic.
Ethenylstibine (C2H3SbH2): Contains antimony in place of arsenic.
Ethenylbismuthine (C2H3BiH2): Features bismuth instead of arsenic.
Uniqueness: Ethenylarsane is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Properties
Molecular Formula |
C2H3As |
|---|---|
Molecular Weight |
101.97 g/mol |
InChI |
InChI=1S/C2H3As/c1-2-3/h2H,1H2 |
InChI Key |
SZRIDEXXOYUJIS-UHFFFAOYSA-N |
Canonical SMILES |
C=C[As] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


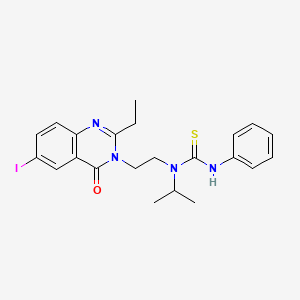
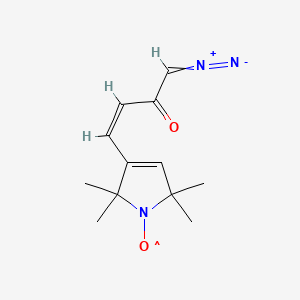
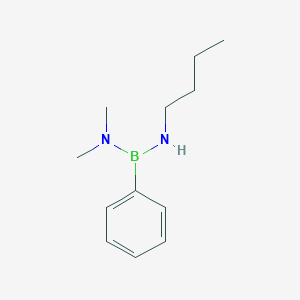
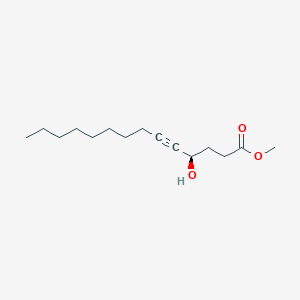
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)

